- Regioselective π-extension of indoles with rhodium enalcarbenoids - synthesis of substituted carbazoles, Organic & Biomolecular Chemistry, 2014, 12(43), 8641-8645

Cas no 93247-78-0 (Methyl 1H-indole-7-carboxylate)

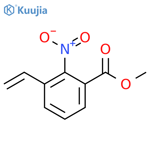

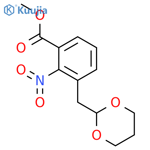

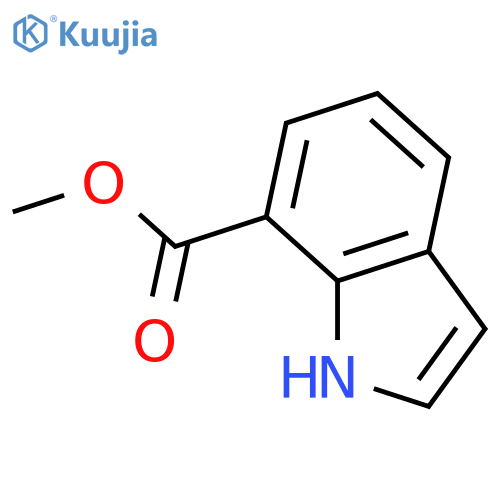

メチル1H-インドール-7-カルボキシレートは、分子式C10H9NO2で表される有機化合物であり、インドール骨格の7位にカルボキシメチル基が導入された構造を有します。この化合物は医薬品中間体や有機合成の構築ブロックとして重要な役割を果たし、特に複雑な生理活性化合物の合成において高い有用性を示します。結晶性が良好で取り扱いが容易な点、また適度な溶解性を有することから実験室規模から工業スケールまでの多様な反応条件に適応可能です。求電子置換反応や求核置換反応など、インドール環の特性を活かした多段階合成経路において優れた反応性を発揮します。

93247-78-0 structure

商品名:Methyl 1H-indole-7-carboxylate

Methyl 1H-indole-7-carboxylate 化学的及び物理的性質

名前と識別子

-

- Methyl 1H-indole-7-carboxylate

- 1H-INDOLE-7-CARBOXYLIC ACID METHYL ESTER

- Methyl indole-7-carboxylate

- 7-HEXADECYN-1-OL

- 7-Indolecarboxylic acid methyl este

- INDOLE-7-CARBOXYLICACIDMETHYLESTER

- Methyl 1H-indole-7-c

- methyl 7-indolecarboxylate

- METHYL(7-INDOLECARBOXYLATE) FOR SYNTHESIS

- METHYL-1H-INDOLE-7-CARBOXYLATE

- METHYL-INDOLE-7-CARBOXYLATE

- RARECHEM AL BF 0640

- Methyl1H-indole-7-carboxylate

- Methyl 1H-indole-7-carboxylate (ACI)

- Indole-7-carboxylic acid methyl ester

- STK833390

- DTXSID70918582

- SR-01000632809-1

- I-2530

- CS-W002517

- AKOS000631420

- MFCD00211064

- 7-methoxycarbonylindole

- SDCCGMLS-0065886.P001

- BCP26795

- Z1201619795

- SB10371

- 93247-78-0

- CCG-42843

- Methylindole-7-carboxylate

- SY020041

- Q-102562

- methyl 7-indole carboxylate

- AC-22445

- PB27475

- SCHEMBL761721

- METHYL(7-INDOLECARBOXYLATE)

- methyl indole-7-carboxylate, AldrichCPR

- EN300-132047

- CC-0744

- 7-INDOLECARBOXYLIC ACID METHYL ESTER

- 7-(Methoxycarbonyl)-1H-indole

-

- MDL: MFCD00211064

- インチ: 1S/C10H9NO2/c1-13-10(12)8-4-2-3-7-5-6-11-9(7)8/h2-6,11H,1H3

- InChIKey: FTLOEULOTNVCGF-UHFFFAOYSA-N

- ほほえんだ: O=C(C1C2=C(C=CN2)C=CC=1)OC

計算された属性

- せいみつぶんしりょう: 175.06300

- どういたいしつりょう: 175.063329

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 13

- 回転可能化学結合数: 2

- 複雑さ: 205

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 42.1

- ひょうめんでんか: 0

- 互変異性体の数: 4

- 疎水性パラメータ計算基準値(XlogP): 1.9

じっけんとくせい

- 色と性状: 未確定

- 密度みつど: 1.253

- ゆうかいてん: 46-47 ºC

- ふってん: 331.7℃ at 760 mmHg

- フラッシュポイント: 154.4 °C

- 屈折率: 1.639

- ようかいど: クロロホルムに可溶(少量)メタノール(少量)

- PSA: 42.09000

- LogP: 1.95450

- ようかいせい: 未確定

- 酸性度係数(pKa): 15.42±0.30(Predicted)

Methyl 1H-indole-7-carboxylate セキュリティ情報

- シグナルワード:Warning

- 危害声明: H315; H319; H335

- 警告文: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501

- WGKドイツ:WGK 3 highly water endangering

- 危険カテゴリコード: R36/37/38

- セキュリティの説明: S26-S36/37/39-S37/39

-

危険物標識:

- 危険レベル:IRRITANT

- ちょぞうじょうけん:Store long-term at 2-8°C

- リスク用語:R36/37/38

Methyl 1H-indole-7-carboxylate 税関データ

- 税関コード:2933990090

- 税関データ:

中国税関番号:

2933990090概要:

293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

Methyl 1H-indole-7-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1051904-5g |

Methyl 1H-indole-7-carboxylate |

93247-78-0 | 98% | 5g |

¥178.00 | 2024-04-25 | |

| abcr | AB514908-5 g |

Methyl 1H-indole-7-carboxylate; 95% |

93247-78-0 | 5g |

€112.50 | 2023-04-18 | ||

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB02425-25G |

methyl 1H-indole-7-carboxylate |

93247-78-0 | 97% | 25g |

¥ 679.00 | 2023-04-12 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB02425-50G |

methyl 1H-indole-7-carboxylate |

93247-78-0 | 97% | 50g |

¥ 1,293.00 | 2023-04-12 | |

| TRC | M313593-250mg |

Methyl Indole-7-carboxylate |

93247-78-0 | 250mg |

$57.00 | 2023-05-17 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1051904-10g |

Methyl 1H-indole-7-carboxylate |

93247-78-0 | 98% | 10g |

¥282.00 | 2024-04-25 | |

| eNovation Chemicals LLC | Y1126160-25g |

1H-Indole-7-carboxylic acid methyl ester |

93247-78-0 | 95% | 25g |

$180 | 2024-07-28 | |

| Apollo Scientific | OR10545-100g |

Methyl 1H-indole-7-carboxylate |

93247-78-0 | 97% | 100g |

£253.00 | 2023-08-31 | |

| TRC | M313593-500mg |

Methyl Indole-7-carboxylate |

93247-78-0 | 500mg |

$68.00 | 2023-05-17 | ||

| TRC | M313593-1g |

Methyl Indole-7-carboxylate |

93247-78-0 | 1g |

$ 80.00 | 2023-09-07 |

Methyl 1H-indole-7-carboxylate 合成方法

合成方法 1

はんのうじょうけん

リファレンス

合成方法 2

はんのうじょうけん

リファレンス

- Preparation of 1-[(imidazolomethyl)phenyl]indolecarboxylates and analogs as antihypertensives, European Patent Organization, , ,

合成方法 3

はんのうじょうけん

リファレンス

- N-Benzyl dihydroindole derivatives as LTD4 antagonists., European Patent Organization, , ,

合成方法 4

合成方法 5

はんのうじょうけん

1.1 Reagents: Sulfuric acid Solvents: Methanol ; 20 h, reflux

リファレンス

- Indolylmaleimides as soft pan-PKC inhibitors and their preparation, World Intellectual Property Organization, , ,

合成方法 6

はんのうじょうけん

1.1 Reagents: Piperidine Solvents: Dimethylformamide ; 130 - 140 °C

1.2 Reagents: Acetic acid , Iron Solvents: Ethanol ; heated; 2 h, reflux

1.3 Reagents: Water

1.2 Reagents: Acetic acid , Iron Solvents: Ethanol ; heated; 2 h, reflux

1.3 Reagents: Water

リファレンス

- Synthesis of substituted indole-3-carboxaldehyde derivatives, Youji Huaxue, 2006, 26(4), 563-567

合成方法 7

はんのうじょうけん

1.1 Solvents: Dimethyl carbonate ; rt; 7 h, 160 °C; 160 °C → rt

リファレンス

- Chemoselective reactions of dimethyl carbonate catalyzed by alkali metal exchanged faujasites: the case of indolylcarboxylic acids and indolyl-substituted alkylcarboxylic acids, Green Chemistry, 2007, 9(5), 463-468

合成方法 8

はんのうじょうけん

リファレンス

- Product subclass 4: palladium-alkene complexes, Science of Synthesis, 2002, 1, 319-387

合成方法 9

合成方法 10

はんのうじょうけん

1.1 Solvents: Methanol ; 10 min, rt

1.2 Reagents: Triethylamine Catalysts: 1,1-Bis(diphenylphosphino)ferrocene , [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium ; 48 h, 600 Pa, 130 °C

1.2 Reagents: Triethylamine Catalysts: 1,1-Bis(diphenylphosphino)ferrocene , [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium ; 48 h, 600 Pa, 130 °C

リファレンス

- A New Modular Indole Synthesis. Construction of the Highly Strained CDEF Parent Tetracycle of Nodulisporic Acids A and B, Organic Letters, 2006, 8(10), 2167-2170

合成方法 11

はんのうじょうけん

1.1 Solvents: Dimethylformamide

1.2 Reagents: Titanium chloride (TiCl3) Solvents: Methanol , Water

1.2 Reagents: Titanium chloride (TiCl3) Solvents: Methanol , Water

リファレンス

- The chemistry of indoles. XXXIII. Substituent effect in regioselective metalation of 3-indolecarboxaldehyde and syntheses of indoles carrying a carbon side chain at the 4-, 5-, 6-, or 7-position, Chemical & Pharmaceutical Bulletin, 1986, 34(10), 4116-25

合成方法 12

はんのうじょうけん

1.1 Reagents: Trimethylsilyldiazomethane ; 30 min, rt

リファレンス

- Plant growth regulator having specific compound, Japan, , ,

合成方法 13

はんのうじょうけん

リファレンス

- Product class 13: indole and its derivatives, Science of Synthesis, 2001, 10, 361-652

合成方法 14

はんのうじょうけん

リファレンス

- Indoles from 2-methylnitrobenzenes by condensation with formamide acetals followed by reduction: 4-benzyloxyindole (1H-indole, 4-(phenylmethoxy)-), Organic Syntheses, 1985, 63, 214-25

合成方法 15

合成方法 16

はんのうじょうけん

1.1 Reagents: Acetic acid , Iron Solvents: Ethanol ; 2 h, reflux

リファレンス

- Synthesis of 3-formnylindole-7-carboxylic acid, Huaxue Shiji, 2006, 28(3), 181-182

合成方法 17

はんのうじょうけん

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Tetrahydrofuran

リファレンス

- Some observations on the formation of 1-hydroxyindoles in the Leimgruber-Batcho indole synthesis, Journal of Heterocyclic Chemistry, 1985, 22(1), 121-5

合成方法 18

はんのうじょうけん

リファレンス

- Palladium-catalyzed synthesis of indoles by reductive N-heteroannulation of 2-nitrostyrenes, Journal of Organic Chemistry, 1997, 62(17), 5838-5845

合成方法 19

はんのうじょうけん

1.1 Reagents: Hydrogen Catalysts: Rhodium Solvents: Ethanol

リファレンス

- A regiocontrolled synthesis of substituted indoles by palladium-catalyzed coupling of 2-bromonitrobenzenes and 2-bromoacetanilides, Journal of Heterocyclic Chemistry, 1989, 26(5), 1405-13

合成方法 20

はんのうじょうけん

リファレンス

- Regioselective Dehydrogenative Reverse Prenylation of Indoles with 2-Methyl-2-butene, Chemistry - A European Journal, 2023, 29(37),

Methyl 1H-indole-7-carboxylate Raw materials

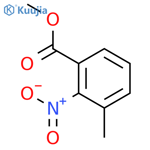

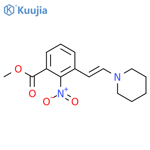

- Methyl 3-methyl-2-nitrobenzoate

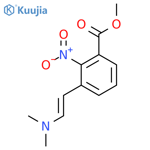

- methyl 3-[(E)-2-(dimethylamino)ethenyl]-2-nitrobenzoate

- Benzoic acid, 2-nitro-3-[(1E)-2-(1-piperidinyl)ethenyl]-, methyl ester

- ((3-methoxycarbonyl-2-nitrophenyl)methyl)-1,3-dioxane

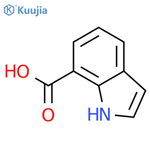

- 1H-Indole-7-carboxylic acid

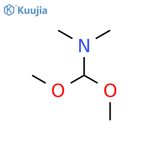

- (dimethoxymethyl)dimethylamine

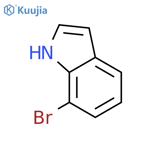

- 7-Bromo-1H-indole

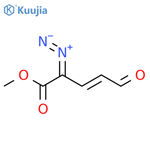

- 3-Pentenoic acid, 2-diazo-5-oxo-, methyl ester, (3E)-

- Benzoic acid, 3-ethenyl-2-nitro-, methyl ester

Methyl 1H-indole-7-carboxylate Preparation Products

Methyl 1H-indole-7-carboxylate サプライヤー

Amadis Chemical Company Limited

ゴールドメンバー

(CAS:93247-78-0)Methyl 1H-indole-7-carboxylate

注文番号:A10985

在庫ステータス:in Stock

はかる:100g

清らかである:99%

最終更新された価格情報:Thursday, 29 August 2024 20:24

価格 ($):269.0

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

(CAS:93247-78-0)吲哚-7-甲酸甲酯

注文番号:LE26660408

在庫ステータス:in Stock

はかる:25KG,200KG,1000KG

清らかである:99%

最終更新された価格情報:Friday, 20 June 2025 12:57

価格 ($):discuss personally

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

(CAS:93247-78-0)Methyl 1H-indole-7-carboxylate

注文番号:LE1754

在庫ステータス:in Stock

はかる:25KG,200KG,1000KG

清らかである:99%

最終更新された価格情報:Friday, 20 June 2025 11:41

価格 ($):discuss personally

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

(CAS:93247-78-0)1H-Indole-7-carboxylic acid methyl ester

注文番号:LE7586

在庫ステータス:in Stock

はかる:25KG,200KG,1000KG

清らかである:99%

最終更新された価格情報:Friday, 20 June 2025 11:57

価格 ($):discuss personally

Methyl 1H-indole-7-carboxylate 関連文献

-

Chaudhery Mustansar Hussain,Chutarat Saridara,Somenath Mitra Analyst, 2008,133, 1076-1082

-

Achintesh Narayan Biswas,Purak Das,Sandip Sengupta,Amitava Choudhury,Pinaki Bandyopadhyay RSC Adv., 2011,1, 1279-1286

-

Shau-Hua Ueng,Sheng-Yao Hsueh,Chien-Chen Lai,Yi-Hung Liu,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2008, 817-819

-

E. Shuang,Jian-Hua Wang,Xu-Wei Chen Nanoscale, 2020,12, 6852-6860

93247-78-0 (Methyl 1H-indole-7-carboxylate) 関連製品

- 197506-83-5(Methyl 3-formyl-1H-indole-5-carboxylate)

- 205873-58-1(Ethyl 1H-indole-7-carboxylate)

- 133831-28-4(Methyl 3-formylindole-6-carboxylate)

- 773134-49-9(Methyl 7-methyl-1H-indole-3-carboxylate)

- 227960-12-5(5-Methylindole-3-carboxylic acid methyl ester)

- 776-41-0(Ethyl indole-3-carboxylate)

- 942-24-5(Methyl indole-3-carboxylate)

- 312973-24-3(Methyl 3-formyl-1H-indole-7-carboxylate)

- 50741-46-3(Ethyl quinoline-3-carboxylate)

- 53951-84-1(Methyl quinoline-3-carboxylate)

推奨される供給者

Suzhou Senfeida Chemical Co., Ltd

(CAS:93247-78-0)Methyl 1H-indole-7-carboxylate

清らかである:99.9%

はかる:200kg

価格 ($):問い合わせ

atkchemica

(CAS:93247-78-0)Methyl 1H-indole-7-carboxylate

清らかである:95%+

はかる:1g/5g/10g/100g

価格 ($):問い合わせ